2-Cyano-6-cyclopropoxy-N-methylbenzamide

Description

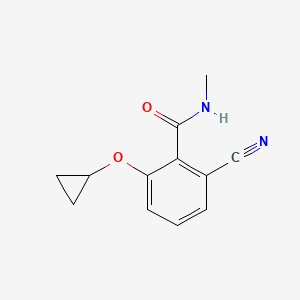

2-Cyano-6-cyclopropoxy-N-methylbenzamide is a benzamide derivative characterized by a cyano (-CN) group at the 2-position, a cyclopropoxy (-O-C3H5) substituent at the 6-position, and an N-methyl amide moiety.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-cyano-6-cyclopropyloxy-N-methylbenzamide |

InChI |

InChI=1S/C12H12N2O2/c1-14-12(15)11-8(7-13)3-2-4-10(11)16-9-5-6-9/h2-4,9H,5-6H2,1H3,(H,14,15) |

InChI Key |

OCBLAHMECRACQM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1OC2CC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-cyclopropoxy-N-methylbenzamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve scalable and eco-friendly methods. For example, the Cu-catalyzed cyanation of aryl halides to benzonitrile derivatives using K4[Fe(CN)6] as a cyanide source is a notable method . This approach is efficient and can be practiced with operational benign conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-Cyano-6-cyclopropoxy-N-methylbenzamide is a compound with diverse applications in chemical research, biological studies, and industrial contexts. It has a molecular weight of approximately 216.24 g/mol and its unique structure gives it potential biological activities.

Applications

This compound's applications include:

- Chemical Research It serves as a precursor for synthesizing various heterocyclic compounds.

- Biological Studies The compound is investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, modulating biochemical pathways. The cyano group can engage in nucleophilic addition reactions, and the benzamide moiety may form hydrogen bonds with biological macromolecules, potentially affecting cellular processes.

- Material Science: N-methylbenzamide derivatives are useful in the development and modification of polymers and resins. The chemical structure of N-methylbenzamide can enhance the physical properties of materials, such as thermal stability, flexibility, and resistance to chemicals . This makes it an important component in the creation of high-performance materials used in various industries, including automotive, aerospace, and electronics .

- Pharmaceutical Industry N-methylbenzamide serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs) . Its chemical structure enables it to undergo various chemical reactions, making it a versatile precursor in the manufacture of analgesics, antipyretics, and anti-inflammatory drugs .

- Organic Chemistry N-methylbenzamide is utilized as a reagent and catalyst for a variety of synthetic processes . Its unique chemical properties facilitate the synthesis of complex organic molecules through condensation reactions, acylation, and as a component in the preparation of amides and esters. Its effectiveness as a catalyst in these reactions often results in higher yields and more efficient synthesis processes .

- Solvent N-methylbenzamide is recognized for its role as a high-purity solvent in analytical and synthetic chemistry . Its ability to dissolve a wide range of organic compounds makes it an excellent choice for facilitating chemical reactions and processes. In analytical chemistry, it is used as a solvent in spectroscopy and chromatography, providing a medium for the analysis of complex mixtures. Its non-toxic and stable nature under various conditions further enhances its suitability as a solvent in sensitive chemical analyses and reactions .

Scientific Research Applications

2-Cyclopropoxy-3-formyl-N-methylbenzamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a pharmaceutical intermediate.

Interactions

Interaction studies on this compound focus on its binding affinity with biological targets. Techniques such as spectroscopy, X-ray crystallography, and molecular docking are often employed. Understanding these interactions is crucial for elucidating its biological mechanisms and potential therapeutic uses.

Related Compounds

Mechanism of Action

The mechanism of action of 2-Cyano-6-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzamide core can interact with various enzymes and receptors . These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Table 1: Key Substituents and Functional Groups

Key Observations :

- Electron-Withdrawing Groups: The cyano group in this compound and 2-Cyano-N-[(methylamino)carbonyl]acetamide may increase electrophilicity compared to amino or hydroxy-substituted analogs.

- Directing Groups : The N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed reactions, whereas the cyclopropoxy group in the target compound may serve as a steric modulator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.